N,N-bis(4-methoxybenzyl)methanesulfonamide
Overview
Description
N,N-bis(4-methoxybenzyl)methanesulfonamide is an organic compound with the molecular formula C17H21NO4S It is characterized by the presence of two 4-methoxybenzyl groups attached to a methanesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
N,N-bis(4-methoxybenzyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(4-methoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
N,N-bis(4-methoxybenzyl)amine: Similar structure but lacks the methanesulfonamide group.
N,N-bis(4-methoxybenzyl)sulfonamide: Contains a sulfonamide group instead of methanesulfonamide.
N,N-bis(4-methoxybenzyl)carbamate: Contains a carbamate group instead of methanesulfonamide.
Uniqueness: N,N-bis(4-methoxybenzyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYWKCJBKSIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N,N-bis(4-methoxybenzyl)methanesulfonamide in the context of the research?
A1: this compound is not the target compound itself, but rather a key reagent in the synthesis of novel azole-based primary sulfonamides. [] Specifically, it acts as a diazo reagent, enabling the formation of various azole rings via [3+2] cycloaddition reactions. This synthetic strategy allows researchers to access a diverse range of primary sulfonamides, a class of compounds previously underexplored in the context of carbonic anhydrase inhibition. []
Q2: How does the structure of the compounds synthesized using this compound relate to their potential as carbonic anhydrase inhibitors?
A2: The researchers synthesized three sets of primary sulfonamides with pyrazole, 1,2,3-triazole, and tetrazole cores using this compound as a starting point. [] These specific azole rings are known to interact with the active site of carbonic anhydrase enzymes. By systematically varying the substituents on these azole cores, the researchers aimed to optimize the interactions and develop potent and selective inhibitors of specific carbonic anhydrase isoforms. []
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